molecular formula C9H12BrNO B13004352 (4-Bromo-2-methoxy-6-methylphenyl)methanamine

(4-Bromo-2-methoxy-6-methylphenyl)methanamine

Cat. No.: B13004352
M. Wt: 230.10 g/mol
InChI Key: ZDARLTZABUHYDQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of methanamine, where the phenyl ring is substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)methanamine typically involves the bromination of 2-methoxy-6-methylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology

In biological research, this compound is used to study the effects of brominated phenylmethanamines on cellular processes. It is also used in the development of bioactive molecules for potential therapeutic applications .

Medicine

The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins .

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the methyl group at the 6-position, along with the bromine atom at the 4-position, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(4-bromo-2-methoxy-6-methylphenyl)methanamine

InChI

InChI=1S/C9H12BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,5,11H2,1-2H3

InChI Key

ZDARLTZABUHYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)OC)Br

Origin of Product

United States

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